molecular formula C11H7F3N2O B8265248 3-(Trifluoromethyl)quinoline-8-carboxamide

3-(Trifluoromethyl)quinoline-8-carboxamide

Cat. No.: B8265248
M. Wt: 240.18 g/mol
InChI Key: CYWRIXMTGYKOBZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. The presence of a trifluoromethyl group (-CF₃) in its structure imparts unique chemical and biological properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)quinoline-8-carboxamide typically involves the introduction of the trifluoromethyl group into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a trifluoromethyl group. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base .

Another approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluoroquinoline with nitric and sulfuric acids can yield nitro-substituted quinolines, which can then be further functionalized to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(trifluoromethyl)quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)7-4-6-2-1-3-8(10(15)17)9(6)16-5-7/h1-5H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWRIXMTGYKOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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